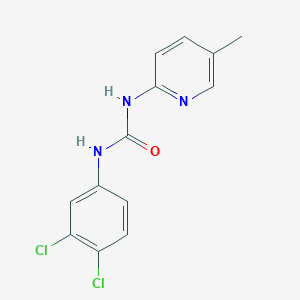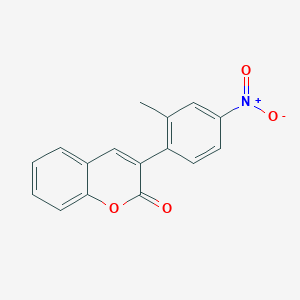
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DCMU, is a herbicide that has been widely used in agricultural practices. It is a photosynthesis inhibitor that targets the electron transport chain in plants, leading to a disruption in the production of ATP and NADPH, essential components for plant growth and survival. DCMU has been extensively studied for its mechanism of action and its potential applications in scientific research.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea targets the photosynthetic electron transport chain by binding to the D1 protein of photosystem II. This leads to a disruption in the flow of electrons, resulting in a decrease in the production of ATP and NADPH. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce the rate of photosynthesis, alter the composition of the thylakoid membrane, and increase the production of reactive oxygen species. N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to affect the growth and development of plants, leading to stunted growth and reduced biomass.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis and can be used at low concentrations to achieve significant effects. It is also relatively stable and can be stored for long periods of time. However, N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has some limitations, such as its potential toxicity to non-target organisms and its limited solubility in water.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of new herbicides based on the structure of N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. Another area of interest is the use of N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea in the study of environmental stress on plant growth and development. Additionally, the potential use of N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea in the treatment of cancer and other diseases is an area of active research. Overall, N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea is a versatile compound with many potential applications in scientific research.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized through the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine in the presence of a base. The reaction yields a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and dichloromethane.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the role of photosynthesis in plant growth and development, as well as to study the effects of environmental stress on photosynthesis. N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has also been used to study the mechanism of action of other photosynthesis inhibitors and to develop new herbicides with improved efficacy and safety.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-10(14)11(15)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWCUSFTXSEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)

